ethyl 4-[(3-chloro-2-methylphenyl)amino]-1-piperidinecarboxylate
Overview
Description
The compound “ethyl 4-[(3-chloro-2-methylphenyl)amino]-1-piperidinecarboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group, a piperidine ring (a common motif in many pharmaceuticals), and an aromatic ring with a chlorine substituent and a methyl group. The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the piperidine ring and the aromatic ring. These rings may allow for various conformations and the presence of the chlorine and methyl substituents on the aromatic ring could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the aromatic amine could participate in electrophilic aromatic substitution reactions, and the ester group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could enhance its solubility in polar solvents, while the aromatic ring could enhance its solubility in non-polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it could interact with various biological targets such as enzymes or receptors. The piperidine ring is a common structural motif in many drugs and can interact with a variety of biological targets .
Safety and Hazards
As with any chemical compound, handling “ethyl 4-[(3-chloro-2-methylphenyl)amino]-1-piperidinecarboxylate” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and potential for bioaccumulation .
Future Directions
properties
IUPAC Name |
ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-20-15(19)18-9-7-12(8-10-18)17-14-6-4-5-13(16)11(14)2/h4-6,12,17H,3,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQBDJOPVZXFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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